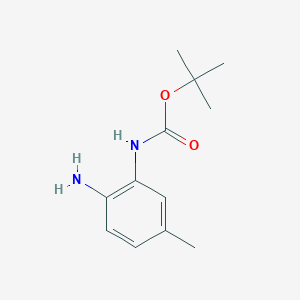

tert-Butyl (2-amino-5-methylphenyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-amino-5-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8-5-6-9(13)10(7-8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNKEMSWAOSDIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697615 | |

| Record name | tert-Butyl (2-amino-5-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-77-9 | |

| Record name | tert-Butyl (2-amino-5-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885270-77-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"tert-Butyl (2-amino-5-methylphenyl)carbamate" properties and structure

An In-depth Technical Guide to tert-Butyl (2-amino-5-methylphenyl)carbamate: Properties, Structure, and Synthetic Utility

Abstract

This compound is a pivotal organic intermediate characterized by a phenylenediamine scaffold with two differentially protected amino groups. The presence of a labile tert-butoxycarbonyl (Boc) protecting group on one amine and a free, nucleophilic amine on the other makes this molecule a highly versatile building block in modern medicinal chemistry and drug development. Its structure allows for regioselective functionalization, enabling the construction of complex molecular architectures required for targeted therapeutic agents. This guide provides a comprehensive overview of its chemical properties, structure, validated synthetic protocols, and its strategic application in the synthesis of bioactive compounds, grounded in established scientific literature.

Introduction: A Strategically Designed Synthetic Intermediate

In the landscape of pharmaceutical research, the development of efficient and modular synthetic pathways is paramount. Aryl diamines are foundational structures in a vast array of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and antivirals. The primary challenge in their use lies in achieving selective functionalization when both amino groups are present.

This compound elegantly solves this problem. It belongs to a class of compounds where one amine is "masked" by a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) and its clean, straightforward removal under moderately strong acidic conditions.[1][2] This differential protection allows chemists to perform reactions exclusively at the free aniline amine, such as acylation or alkylation, before revealing the second amine for subsequent transformations. This strategic design minimizes undesirable side reactions and simplifies purification, making it an invaluable tool for drug discovery professionals.

Molecular Structure and Physicochemical Properties

Molecular Structure

The structure of this compound consists of a central benzene ring substituted with an amino group at position 2, a methyl group at position 5, and a Boc-protected amino group at position 1. The spatial arrangement of these functional groups dictates its reactivity and utility.

Caption: Chemical structure of this compound.

Physicochemical Data

The key properties of the isomeric compound, tert-Butyl (5-amino-2-methylphenyl)carbamate, are summarized below, which are expected to be very similar to the title compound.

| Property | Value | Reference |

| CAS Number | 329763-32-8 (for isomer) | |

| Molecular Formula | C₁₂H₁₈N₂O₂ | |

| Molecular Weight | 222.28 g/mol | Calculated |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage Conditions | 2-8°C, protect from light | |

| InChI Key (isomer) | DLOHVUPBQBCZGE-UHFFFAOYSA-N |

Synthesis and Characterization

Rationale for Synthetic Strategy

The most reliable and common method for synthesizing Boc-protected amino anilines is through the selective reduction of a nitro group on a Boc-protected nitroaniline precursor. This approach is favored because the reduction of a nitro group can be achieved under conditions that do not cleave the acid-sensitive Boc group. Reagents such as iron (Fe) in acidic medium, tin(II) chloride (SnCl₂), or catalytic hydrogenation (H₂/Pd-C) are standard. A particularly effective method reported for analogous compounds involves the use of ferric chloride (FeCl₃) with hydrazine hydrate (N₂H₄·H₂O), which offers high yields and operational simplicity.[3][4]

The logical precursor for the synthesis of this compound is therefore tert-butyl (5-methyl-2-nitrophenyl)carbamate .

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Reduction of Nitro-Precursor

This protocol is adapted from established procedures for the synthesis of structurally related compounds.[3][4]

Materials:

-

tert-butyl (5-methyl-2-nitrophenyl)carbamate

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ferric chloride (FeCl₃)

-

Hydrazine hydrate (80% solution)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve tert-butyl (5-methyl-2-nitrophenyl)carbamate (1.0 eq) in methanol.

-

Addition of Reagents: To the solution, add ferric chloride (1.0-1.2 eq). Heat the mixture to 60°C.

-

Reduction: Add hydrazine hydrate (5.0 eq) dropwise to the heated reaction mixture. An exothermic reaction and color change are typically observed.

-

Reaction Monitoring: Heat the mixture under reflux (approx. 80°C) for 1-3 hours. The completion of the reaction should be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Basify the residue with a saturated NaHCO₃ solution until the pH is > 8. Extract the aqueous layer three times with dichloromethane (DCM).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure this compound.

Characterization

To confirm the identity and purity of the synthesized product, the following analytical techniques are essential:

-

¹H NMR: The spectrum should show a characteristic singlet for the nine protons of the tert-butyl group at approximately δ 1.5 ppm.[5] Aromatic protons will appear in the δ 6.5-7.5 ppm region, with coupling patterns consistent with the substitution. The protons of the two different amine groups (NH and NH₂) will appear as broad singlets.

-

¹³C NMR: The spectrum will show a signal for the quaternary carbon of the Boc group around δ 80-81 ppm and the carbonyl carbon around δ 153-154 ppm.[3][5]

-

IR Spectroscopy: Key peaks include N-H stretching vibrations for the primary amine and the carbamate (around 3300-3400 cm⁻¹) and a strong C=O stretch for the carbamate carbonyl group (around 1720 cm⁻¹).[3]

-

Mass Spectrometry (MS): ESI-MS analysis will confirm the molecular weight of the compound, typically showing the [M+H]⁺ ion.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its capacity for sequential, controlled functionalization.

A Platform for Derivatization

The free primary amine is a potent nucleophile, readily participating in a variety of coupling reactions while the Boc-protected amine remains inert. This allows for the initial construction of one part of a target molecule. Once this is complete, the Boc group can be cleanly removed with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, revealing the second amine for further reaction.

Caption: Regioselective functionalization workflow.

Precursor to Bioactive Molecules

Structural analogs of this compound are critical intermediates in the synthesis of approved drugs and clinical candidates.

-

Anti-Inflammatory Agents: A series of novel anti-inflammatory agents were synthesized using tert-butyl (2-aminophenyl)carbamate as the starting material. The free amine was condensed with various substituted carboxylic acids to form amide derivatives, some of which showed potent anti-inflammatory activity comparable to the standard drug indomethacin.[3]

-

Oncology - EGFR Inhibitors: The closely related intermediate, tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is a key building block for Omisertinib (AZD9291) .[4][6] Omisertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[4] The synthesis highlights the industrial importance of this class of intermediates for producing complex, life-saving therapeutics.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. Based on safety data sheets for analogous compounds, the following precautions are recommended:

-

Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7][8]

-

Hazard Profile: Similar carbamates are classified as harmful if swallowed (H302), may cause skin and eye irritation (H315, H319), and may cause respiratory irritation (H335).[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.[8][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for synthetic and medicinal chemists. Its differentially protected amine groups provide a pre-packaged solution for achieving regioselectivity in the synthesis of complex molecules. Its role as a key intermediate in the development of anti-inflammatory and anti-cancer agents underscores its significance. By understanding its properties, synthesis, and reactive logic, researchers and drug development professionals can leverage this versatile building block to accelerate the discovery of next-generation therapeutics.

References

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (n.d.). National Institutes of Health.

- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. (2017). Atlantis Press.

- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2017). Atlantis Press.

- Safety Data Sheet - tert-Butyl (4-(2-aminoethyl)phenyl)carbamate. (2024). CymitQuimica.

- SAFETY DATA SHEET - tert-Butyl N-(2-aminoethyl)carbamate. (2009). Fisher Scientific.

- tert-Butyl (5-amino-2-methylphenyl)carbamate. (n.d.). Sigma-Aldrich.

- (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). ResearchGate.

- tert-Butyl-N-(2-methylphenyl)carbamate. (n.d.). Sigma-Aldrich.

- tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. (n.d.). PubChem.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - tert-Butyl carbamate. (2023). Fisher Scientific.

- Supporting Information - Characterization Data of Products. (n.d.).

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PubMed Central.

- Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PubMed Central.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlantis-press.com [atlantis-press.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to tert-Butyl (3-amino-4-methylphenyl)carbamate: A Key Building Block in Synthetic Chemistry

Introduction

tert-Butyl (3-amino-4-methylphenyl)carbamate, a mono-Boc-protected derivative of 4-methyl-1,3-phenylenediamine, is a crucial building block in modern organic synthesis. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on one of the amino functionalities allows for selective reactions at the unprotected amino group, making it an invaluable intermediate in the construction of complex molecules, particularly in the realm of medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safe handling procedures, tailored for researchers and professionals in the chemical sciences.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 660838-05-1 | |

| Molecular Formula | C₁₂H₁₈N₂O₂ | |

| Molecular Weight | 222.28 g/mol | |

| IUPAC Name | tert-butyl N-(3-amino-4-methylphenyl)carbamate | |

| Synonyms | 5-(Boc-amino)-2-methylaniline | |

| Appearance | Solid (form may vary) | General knowledge |

| Solubility | Soluble in many organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |

Synthesis and Mechanism

The synthesis of tert-butyl (3-amino-4-methylphenyl)carbamate typically involves the selective mono-N-Boc protection of 4-methyl-1,3-phenylenediamine. The key to this synthesis is controlling the stoichiometry of the Boc-protection reagent, di-tert-butyl dicarbonate (Boc₂O), to favor the formation of the mono-protected product over the di-protected species.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of tert-butyl (3-amino-4-methylphenyl)carbamate.

Experimental Protocol: Mono-N-Boc Protection of 4-Methyl-1,3-phenylenediamine

-

Reaction Setup: To a solution of 4-methyl-1,3-phenylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (typically 1.0-1.2 eq) portion-wise.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired mono-Boc-protected product.

Causality in Experimental Choices:

-

Solvent: Dichloromethane is a common choice due to its ability to dissolve both the starting material and the Boc-anhydride, while being relatively unreactive.

-

Temperature: Starting the reaction at 0 °C helps to control the exothermicity of the reaction and can improve the selectivity for mono-protection.

-

Stoichiometry: Using a slight excess of the diamine or carefully controlling the amount of Boc₂O is crucial to minimize the formation of the di-protected byproduct.

Applications in Research and Drug Development

The utility of tert-butyl (3-amino-4-methylphenyl)carbamate lies in the orthogonal reactivity of its two amino groups. The Boc-protected amine is stable under a wide range of reaction conditions, allowing for chemical transformations to be carried out selectively on the free amino group.

Workflow in Multi-step Synthesis:

Caption: A generalized workflow illustrating the synthetic utility of tert-butyl (3-amino-4-methylphenyl)carbamate.

Role as a Key Intermediate:

This compound serves as a precursor in the synthesis of a variety of complex molecules, including:

-

Heterocyclic Compounds: The free amino group can be used as a handle to construct heterocyclic rings, which are common scaffolds in pharmaceuticals.

-

Bioactive Molecules: It is a valuable building block for the synthesis of enzyme inhibitors and receptor modulators. For instance, derivatives of phenylenediamine are found in kinase inhibitors used in oncology.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling tert-butyl (3-amino-4-methylphenyl)carbamate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

GHS Hazard Information (for the closely related tert-butyl N-(5-amino-2-methoxyphenyl)carbamate):

-

Pictograms: Warning

-

Hazard Statements: Harmful if swallowed. May cause an allergic skin reaction.[1]

It is reasonable to assume that tert-butyl (3-amino-4-methylphenyl)carbamate may have similar hazards. A substance-specific Safety Data Sheet (SDS) should always be consulted before use.

tert-Butyl (3-amino-4-methylphenyl)carbamate is a versatile and valuable synthetic intermediate. Its utility stems from the differential reactivity of its two amino groups, enabled by the robust Boc protecting group. This allows for the regioselective introduction of various functionalities, making it a key component in the synthetic chemist's toolbox for the construction of complex and biologically relevant molecules. Proper understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

-

PubChem. 5-(Boc-amino)-2-methylaniline. National Center for Biotechnology Information. [Link]

-

PubChem. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Selective Synthesis of tert-Butyl (2-amino-5-methylphenyl)carbamate

<_>

Abstract

This technical guide provides an in-depth exploration of the selective synthesis of tert-butyl (2-amino-5-methylphenyl)carbamate, a key intermediate in pharmaceutical and materials science. The primary focus is on the mono-N-Boc protection of 2,5-diaminotoluene, a critical transformation that requires precise control to achieve high selectivity and yield. This document details the underlying chemical principles, a field-proven experimental protocol, and comprehensive analytical characterization. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and reproducible method for preparing this important building block.

Introduction

The selective protection of one amino group in a diamine is a fundamental challenge in organic synthesis.[1] this compound is a valuable intermediate, with its distinct electronic and steric environments around the two amino groups of the starting material, 2,5-diaminotoluene, presenting a unique opportunity for selective functionalization. The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability in various reaction conditions and its facile removal under mild acidic conditions.[2][3] This guide will focus on the direct and selective N-Boc protection of 2,5-diaminotoluene using di-tert-butyl dicarbonate (Boc anhydride).

Significance of Selective Mono-protection

The ability to selectively protect one amine in a symmetrical or unsymmetrical diamine is crucial for the synthesis of complex molecules.[1] This strategy allows for the sequential introduction of different functionalities, which is essential in the construction of pharmaceuticals, polymers, and other advanced materials. In the context of 2,5-diaminotoluene, selective mono-protection enables the free amino group to be further modified, while the Boc-protected amine remains inert.

Chemical Principles and Mechanistic Insights

The selective mono-N-Boc protection of 2,5-diaminotoluene hinges on the differential nucleophilicity of the two amino groups. The amino group at the 2-position is ortho to the methyl group, which exerts a minor steric hindrance and a weak electron-donating effect. The amino group at the 5-position is para to the methyl group, experiencing less steric hindrance.

The reaction proceeds via a nucleophilic attack of one of the amino groups on a carbonyl carbon of di-tert-butyl dicarbonate.[4] The choice of solvent and the control of stoichiometry are paramount in favoring the desired mono-protected product over the di-protected byproduct.

Reaction Mechanism

The reaction of an amine with di-tert-butyl dicarbonate is a well-established method for the introduction of the Boc protecting group.[3][4] The generally accepted mechanism involves the following steps:

-

Nucleophilic Attack: The more nucleophilic amino group of 2,5-diaminotoluene attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butoxide and carbon dioxide, or a tert-butyl carbonate anion.

-

Proton Transfer: A proton is transferred from the newly formed carbamate to a base, yielding the final N-Boc protected amine.

Caption: Reaction mechanism for the mono-N-Boc protection of 2,5-diaminotoluene.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,5-Diaminotoluene | Reagent Grade, ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade, ≥97% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Saturated Sodium Bicarbonate Solution | ACS Grade | Prepared in-house |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-diaminotoluene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in anhydrous DCM dropwise via a dropping funnel over a period of 30-60 minutes. The slow addition is crucial to minimize the formation of the di-protected byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: Overall workflow for the synthesis of the target compound.

Characterization and Data Analysis

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, the Boc group (a singlet at ~1.5 ppm), and the NH protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the methyl carbon, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₈N₂O₃, M.W. 238.28 g/mol ).[6]

Expected Analytical Data

| Analytical Technique | Expected Results |

| Appearance | Off-white to light brown solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-6.5 (m, 3H, Ar-H), 4.0-3.5 (br s, 2H, -NH₂), 2.2 (s, 3H, -CH₃), 1.5 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.5, 145.0, 130.0, 125.0, 120.0, 115.0, 80.0, 28.5, 20.0 |

| MS (ESI+) | m/z 239.1 [M+H]⁺ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

2,5-Diaminotoluene: This substance is toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction.[7][8][9] It is also toxic to aquatic life with long-lasting effects.[7][8] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

-

Di-tert-butyl dicarbonate: This reagent is a flammable solid and can cause skin and eye irritation.[10] It may also cause an allergic skin reaction and is fatal if inhaled.[10] Handle with care in a fume hood and avoid inhalation of dust or vapors.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This technical guide has outlined a reliable and reproducible method for the selective synthesis of this compound from 2,5-diaminotoluene. By carefully controlling the reaction conditions, particularly the stoichiometry and rate of addition of di-tert-butyl dicarbonate, a high degree of selectivity for the mono-protected product can be achieved. The detailed protocol and characterization data provided herein will serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

-

Basu, A., et al. (2003). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 68(23), 8878–8893. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Amine Protection: A Guide to Di-tert-butyl Dicarbonate in Organic Synthesis. [Link]

-

Wikipedia. (2023). Di-tert-butyl dicarbonate. [Link]

-

Pope, B. M., et al. (1978). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 58, 43. [Link]

-

Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Letters in Organic Chemistry, 4(1), 19-22. [Link]

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]

-

Yang, J. W., et al. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 103. [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-29. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. PubChem Compound Database. [Link]

- Google Patents. (n.d.).

-

Justia Patents. (2013). method for producing 2,5-diaminotoluene. [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | CID 22344747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Profile of tert-Butyl (2-amino-5-methylphenyl)carbamate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound tert-Butyl (2-amino-5-methylphenyl)carbamate (CAS No. 109039-15-8). This molecule is a valuable intermediate in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in the field to ensure identity, purity, and for structural elucidation in further synthetic applications. This document collates available mass spectrometry data and provides an in-depth analysis of predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, grounded in fundamental principles of chemical spectroscopy. Furthermore, standardized protocols for the acquisition of this data are detailed to ensure reproducibility and scientific rigor.

Introduction

This compound is a bifunctional aromatic compound containing a primary amine, a carbamate protecting group, and a methyl-substituted phenyl ring. The strategic placement of these functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3][4] Accurate and unambiguous characterization of this intermediate is critical for the success of multi-step syntheses. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are indispensable tools for this purpose. This guide offers a detailed examination of the expected spectroscopic signature of this compound.

Molecular Structure and Key Spectroscopic Features

The relationship between the molecular structure of this compound and its expected spectroscopic data is fundamental to its characterization. The following diagram illustrates the chemical structure and numbering for NMR analysis.

Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the expected molecular weight is 222.28 g/mol .

Electron Ionization (EI) and Electrospray Ionization (ESI)

In patent literature, the mass of this compound is often confirmed in the context of a reaction product. Using Electrospray Ionization (ESI), a soft ionization technique, the compound is expected to be observed as its protonated molecule [M+H]⁺.

| Ion | Calculated m/z | Observed m/z (from literature) |

| [M+H]⁺ | 223.1441 | 223.1[5] |

Fragmentation Pattern

-

Loss of the tert-butyl group: A prominent peak would be expected at m/z 166 due to the loss of a tert-butyl radical.

-

Loss of isobutylene: A peak at m/z 166 can also be formed by the loss of isobutylene from the protonated molecule.

-

Decarboxylation: Subsequent loss of CO₂ from the [M-C₄H₉]⁺ fragment could lead to a peak at m/z 122.

Figure 2: Proposed key mass spectral fragmentation pathways for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although experimental spectra for this specific compound are not widely published, a reliable prediction of the ¹H and ¹³C NMR spectra can be made based on established chemical shift principles.

Predicted ¹H NMR Spectrum

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in this compound.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-Boc | ~1.50 | Singlet | - | 9H |

| H-CH₃ | ~2.20 | Singlet | - | 3H |

| H-NH₂ | ~3.5-4.5 | Broad Singlet | - | 2H |

| H-6 | ~6.60 | Doublet | ~8.0 | 1H |

| H-4 | ~6.75 | Doublet of Doublets | ~8.0, ~2.0 | 1H |

| H-3 | ~6.90 | Doublet | ~2.0 | 1H |

| H-NH | ~7.5-8.0 | Broad Singlet | - | 1H |

Causality behind Predicted Shifts:

-

Boc Protons: The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet around 1.50 ppm.

-

Methyl Protons: The methyl group on the aromatic ring is also a singlet, expected around 2.20 ppm.

-

Amine Protons: The chemical shift of the primary amine protons can vary depending on the solvent and concentration and will appear as a broad singlet. The carbamate NH proton will be further downfield due to the electron-withdrawing effect of the carbonyl group and will also be a broad singlet.

-

Aromatic Protons: The protons on the phenyl ring will be in the aromatic region (6.5-8.0 ppm). The electron-donating amino and methyl groups will shield these protons, shifting them upfield compared to benzene (7.36 ppm). The specific splitting patterns arise from the coupling between adjacent protons.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Assignment | Predicted δ (ppm) |

| C-CH₃ (Aromatic) | ~20.5 |

| C-(CH₃)₃ (Boc) | ~28.3 |

| C(CH₃)₃ (Boc) | ~79.5 |

| C-4 | ~118.0 |

| C-6 | ~119.5 |

| C-3 | ~122.0 |

| C-5 | ~128.0 |

| C-1 | ~138.0 |

| C-2 | ~140.0 |

| C=O (Carbamate) | ~153.0 |

Causality behind Predicted Shifts:

-

Aliphatic Carbons: The methyl carbon and the tert-butyl carbons are in the upfield region of the spectrum.

-

Aromatic Carbons: The carbons of the phenyl ring appear in the range of 110-150 ppm. The carbons directly attached to the nitrogen atoms (C1 and C2) are the most deshielded in the aromatic region.

-

Carbonyl Carbon: The carbamate carbonyl carbon is significantly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms, appearing far downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3500 | N-H Asymmetric Stretch | Primary Amine |

| 3300-3400 | N-H Symmetric Stretch | Primary Amine |

| ~3300 | N-H Stretch | Carbamate |

| 2950-3000 | C-H Stretch | sp³ C-H (Alkyl) |

| 3000-3100 | C-H Stretch | sp² C-H (Aromatic) |

| ~1700 | C=O Stretch | Carbamate |

| 1600-1650 | N-H Bend | Primary Amine |

| 1450-1600 | C=C Stretch | Aromatic Ring |

Interpretation of Key Bands:

-

N-H Stretching: The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is a clear indication of the primary amine. A broader absorption around 3300 cm⁻¹ is expected for the carbamate N-H.

-

C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in the carbamate.

-

Aromatic Region: Multiple sharp bands between 1450 and 1600 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic ring.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 3: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion for ESI or a heated probe for EI.

-

Ionization: Ionize the sample using the chosen method (ESI or EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound. While complete experimental data sets are not widely available in the public domain, the combination of existing mass spectrometry data and well-founded predictions for NMR and IR spectroscopy offers a robust framework for the characterization of this important chemical intermediate. The provided methodologies for data acquisition further support the scientific rigor required in research and development. This guide is intended to be a valuable resource for scientists working with this compound, enabling them to confidently verify its identity and purity in their synthetic endeavors.

References

- WO2014144737A1 - Heteroaryl compounds and uses thereof - Google P

- AU2014214846A1 - ERK inhibitors and uses thereof - Google P

- CA2907243A1 - Substituted dihydropyrimidopyrimidinone compounds and pharmaceutical compositions thereof use fgfr4 inhibitor - Google P

- WO2014124230A2 - Erk inhibitors and uses thereof - Google P

- US11377423B2 - Inhibitors of histone deacetylase - Google P

Sources

- 1. WO2014144737A1 - Heteroaryl compounds and uses thereof - Google Patents [patents.google.com]

- 2. US11377423B2 - Inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 3. CA2907243A1 - Substituted dihydropyrimidopyrimidinone compounds and pharmaceutical compositions thereof use fgfr4 inhibitor - Google Patents [patents.google.com]

- 4. WO2014124230A2 - Erk inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. AU2014214846A1 - ERK inhibitors and uses thereof - Google Patents [patents.google.com]

A Technical Guide to tert-Butyl (2-amino-5-methylphenyl)carbamate: A Strategic Intermediate in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic use of bifunctional intermediates is paramount to the efficient construction of complex molecular architectures. Among these, tert-Butyl (2-amino-5-methylphenyl)carbamate emerges as a cornerstone building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Its value lies in the orthogonally protected diamine scaffold, which permits sequential, site-selective functionalization. The tert-butoxycarbonyl (Boc) group provides robust protection to one amine under a wide range of reaction conditions, while the free aniline remains available for nucleophilic attack or coupling reactions. This guide provides an in-depth analysis of the synthesis, properties, and strategic applications of this intermediate, offering field-proven insights and detailed protocols for researchers in drug development.

Introduction: The Strategic Importance of Orthogonal Protection

The architecture of many biologically active molecules, especially those targeting ATP-binding sites in kinases, often features a substituted aniline core. The synthesis of these molecules requires precise control over the reactivity of multiple functional groups. This compound is a prime example of a "designer" intermediate, engineered for this purpose.

The core advantage of this molecule is the differential reactivity of its two amino groups.

-

The Boc-Protected Amine: The carbamate linkage is stable to basic, reductive, and many oxidative conditions, effectively masking the nucleophilicity of the nitrogen atom it protects.

-

The Free Aromatic Amine: This group retains its nucleophilic character and is poised for a variety of chemical transformations, including acylation, alkylation, and transition-metal-catalyzed cross-coupling reactions.

This orthogonality allows for a multi-step synthesis to be carried out in a specific, controlled sequence, preventing unwanted side reactions and simplifying purification. The Boc group can be cleanly removed in the final stages of a synthesis under acidic conditions, revealing the second primary amine for further modification if required. Its role is pivotal in the synthesis of complex molecules, including potent therapeutics like the EGFR inhibitor Omisertinib (AZD9291).[1][2]

Physicochemical Properties

A clear understanding of the physical properties of an intermediate is critical for its effective use in synthesis, including solvent selection, reaction work-up, and purification.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₂H₁₈N₂O₂ | |

| Molecular Weight | 222.28 g/mol | N/A |

| CAS Number | 1420800-23-4 | N/A |

| Appearance | Typically a solid | |

| Solubility | Soluble in common organic solvents like DCM, THF, DMF | Inferred from reaction protocols |

Synthesis of the Intermediate: A Regioselective Approach

The most logical and widely adopted strategy for synthesizing this compound involves a two-step sequence starting from the commercially available 4-methyl-2-nitroaniline. This approach ensures perfect regiochemical control.

-

Boc Protection: The primary amine of 4-methyl-2-nitroaniline is first protected using di-tert-butyl dicarbonate (Boc₂O).

-

Nitro Group Reduction: The nitro group is then selectively reduced to the second primary amine.

This sequence is superior to attempting a selective mono-protection of 4-methyl-1,2-phenylenediamine, which would likely result in a mixture of mono- and di-protected products that are difficult to separate.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of analogous substituted phenylenediamines.[1][3]

Step 1: Synthesis of tert-butyl (5-methyl-2-nitrophenyl)carbamate

-

To a solution of 4-methyl-2-nitroaniline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the stirred mixture to 0-5 °C in an ice/water bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 2.0 eq) in DCM to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the tert-butyl (5-methyl-2-nitrophenyl)carbamate (1.0 eq) from the previous step in ethanol or methanol (approx. 0.15 M).

-

Add iron(III) chloride (FeCl₃, 0.5 eq) and activated carbon to the solution and heat to 60 °C.[1]

-

Carefully add hydrazine hydrate (80% solution, 5.0 eq) dropwise to the heated mixture. An exothermic reaction is expected.

-

Heat the reaction mixture to 80 °C and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.[1]

-

Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts and activated carbon. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford this compound.

Causality in Experimental Design

-

Choice of Protecting Group: The Boc group is chosen for its high stability in various reaction conditions and its clean, traceless removal under mild acidic conditions (e.g., TFA in DCM).

-

Reduction Method: The FeCl₃/hydrazine hydrate system is an effective and often high-yielding method for the reduction of aromatic nitro groups, especially in the presence of other sensitive functional groups like carbamates.[1] Alternative methods like catalytic hydrogenation (e.g., H₂ with Pd/C) are also viable.

Visualization of Synthetic Workflow

Sources

The Strategic Role of tert-Butyl (2-amino-5-methylphenyl)carbamate in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, tert-Butyl (2-amino-5-methylphenyl)carbamate emerges as a pivotal intermediate, offering a unique combination of functionalities that medicinal chemists can exploit to construct complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, chemical rationale, and strategic applications of this compound, with a particular focus on its role in the generation of targeted therapies. As we will see, the inherent structural features of this molecule—a Boc-protected aniline and a vicinal primary amine on a substituted phenyl ring—provide a versatile platform for the synthesis of a diverse range of pharmacologically relevant scaffolds, most notably in the realm of kinase inhibitors. This guide will delve into the causality behind its use, providing field-proven insights for researchers, scientists, and drug development professionals.

Core Attributes and Synthetic Rationale

The utility of this compound in medicinal chemistry is rooted in its distinct structural attributes. The tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities is central to its strategic application. This group is stable under a wide array of reaction conditions, yet it can be readily and selectively removed under acidic conditions, allowing for a controlled, stepwise elaboration of the molecular framework. This differential reactivity between the two amino groups is the cornerstone of its versatility.

The 1,2-diaminobenzene (or o-phenylenediamine) core is a well-established precursor for the synthesis of a variety of heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines, which are prevalent motifs in many biologically active compounds. The methyl group at the 5-position can influence the electronic properties and steric environment of the molecule, potentially impacting target binding and metabolic stability.

Synthesis of this compound*

While a direct, published protocol specifically for this compound can be elusive, its synthesis can be reliably achieved through established methods for the mono-Boc protection of diamines. A general and efficient approach involves the reaction of 4-methyl-1,2-phenylenediamine with di-tert-butyl dicarbonate (Boc₂O). To favor mono-protection, a large excess of the diamine is often employed. Alternatively, a more controlled synthesis can be performed by the reduction of a corresponding nitroaniline precursor that has been previously Boc-protected.

A representative synthetic workflow is depicted below:

Caption: General workflow for the synthesis of this compound.

Application in the Synthesis of Kinase Inhibitors: The Case of Osimertinib (AZD9291)

A prominent and illustrative application of a structurally analogous building block is in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations, including the T790M resistance mutation.[3] The synthesis of Osimertinib utilizes tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, a molecule that shares the core feature of a Boc-protected aniline vicinal to a reactive amino group.

The EGFR Signaling Pathway and the Role of Osimertinib

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways.[4] These pathways are crucial for cell proliferation and survival. In certain cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. First and second-generation TKIs can effectively inhibit these mutant forms of EGFR. However, patients often develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[5][6]

Osimertinib was specifically designed to overcome this resistance by potently and irreversibly inhibiting both the initial sensitizing EGFR mutations and the T790M resistance mutation, while showing lower activity against wild-type EGFR, thereby reducing side effects.[7][8] It achieves this through a covalent bond formation with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[4]

Caption: The EGFR signaling pathway and the inhibitory action of Osimertinib.

Synthetic Protocol for a Key Osimertinib Intermediate

The synthesis of the key intermediate for Osimertinib, tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is a multi-step process that showcases the strategic use of the Boc-protected aniline.[1][2]

Step 1: Acylation (Boc Protection)

-

Reactants: 4-fluoro-2-methoxy-5-nitroaniline, Di-tert-butyl dicarbonate (Boc₂O)

-

Reagents/Solvent: Triethylamine, DMAP, Dichloromethane (DCM)

-

Procedure: 4-fluoro-2-methoxy-5-nitroaniline is reacted with Boc₂O in the presence of a base (triethylamine) and a catalyst (DMAP) in DCM. The Boc group selectively protects the aniline nitrogen.[2]

Step 2: Nucleophilic Aromatic Substitution

-

Reactant: The product from Step 1

-

Reagents/Solvent: N¹,N¹,N²-trimethylethane-1,2-diamine, DIPEA, DMA

-

Procedure: The fluoro group of the Boc-protected nitroaniline is displaced by N¹,N¹,N²-trimethylethane-1,2-diamine in a nucleophilic aromatic substitution reaction.[9]

Step 3: Reduction of the Nitro Group

-

Reactant: The product from Step 2

-

Reagents/Solvent: Iron(III) chloride (FeCl₃), Hydrazine hydrate, Activated carbon, Ethanol

-

Procedure: The nitro group is reduced to a primary amine using a reducing agent such as hydrazine hydrate in the presence of a catalyst like FeCl₃ and activated carbon.[2][9] This yields the final intermediate with two distinct amino groups, one of which is Boc-protected.

| Step | Reaction | Key Reagents | Typical Yield | Reference |

| 1 | Acylation (Boc Protection) | Boc₂O, Et₃N, DMAP | ~90% | [2] |

| 2 | Nucleophilic Substitution | N¹,N¹,N²-trimethylethane-1,2-diamine, DIPEA | ~92% | [9] |

| 3 | Nitro Reduction | FeCl₃, Hydrazine hydrate | ~98% | [2] |

| Overall | ~81% | [1] |

Table 1: Summary of the synthetic steps for a key Osimertinib intermediate.

This synthetic strategy highlights the importance of the Boc protecting group in masking the reactivity of one amine while allowing for chemical transformations at other positions of the molecule. The resulting diamine is then ready for the subsequent construction of the pyrimidine core of Osimertinib.

Structure-Activity Relationship (SAR) Insights

The structure of this compound and its derivatives provides several avenues for SAR exploration. In the context of anti-inflammatory agents derived from tert-butyl 2-(substituted benzamido)phenylcarbamate, the nature of the substituent on the benzamido ring significantly influences the biological activity.[10]

| Compound Derivative | Key Structural Feature | Anti-inflammatory Activity (% Inhibition) |

| 4a | 4-Fluorobenzamido | 54.130 |

| 4i | 2,4,5-Trimethoxybenzamido | 54.239 |

| Indomethacin (Standard) | - | Comparable to 4a and 4i |

Table 2: In vivo anti-inflammatory activity of selected tert-butyl phenylcarbamate derivatives.[10]

The data suggests that both electron-withdrawing (fluoro) and electron-donating (trimethoxy) groups at specific positions on the benzamido ring can lead to potent anti-inflammatory activity, comparable to the standard drug indomethacin.[10] This indicates that the electronic properties and the steric bulk of the substituents play a crucial role in the interaction with the biological target. The tert-butyl carbamate moiety, in this case, serves as a key structural element of the scaffold, while the free amino group provides a handle for introducing diverse chemical functionalities.

Broader Applications and Future Perspectives

The utility of this compound and related structures extends beyond kinase inhibitors and anti-inflammatory agents. The o-phenylenediamine core is a versatile precursor for a wide range of heterocyclic compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The ability to selectively functionalize the two amino groups makes this building block particularly valuable for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Future applications of this scaffold could involve its incorporation into novel drug modalities such as proteolysis-targeting chimeras (PROTACs), where the differential reactivity of the amino groups could be used to attach linkers to an E3 ligase-binding element and a target protein-binding ligand.

Conclusion

This compound represents a strategically important and versatile building block in medicinal chemistry. Its key features—a stable yet readily cleavable Boc-protecting group and a differentially reactive vicinal diamine system on a substituted aromatic ring—provide chemists with a powerful tool for the controlled and efficient synthesis of complex, biologically active molecules. The successful application of a closely related intermediate in the synthesis of the blockbuster drug Osimertinib underscores the immense potential of this scaffold in the development of targeted therapies. As drug discovery continues to evolve towards more complex and precisely targeted molecules, the demand for such well-defined and versatile building blocks will undoubtedly continue to grow.

References

-

EGFR T790M. My Cancer Genome. (URL: [Link])

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. (URL: [Link])

-

EGFR pathway and mechanism of action of osimertinib. [Diagram]. (URL: [Link])

-

EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity. (URL: [Link])

-

The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer. National Institutes of Health. (URL: [Link])

-

Soria, J. C., et al. (2017). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Dove Medical Press. (URL: [Link])

-

The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor. AACR Journals. (URL: [Link])

-

Shaikh, A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. (URL: [Link])

-

What is the mechanism of Osimertinib mesylate?. Patsnap Synapse. (URL: [Link])

-

Schematic illustration of the possible mechanism of osimertinib. [Diagram]. (URL: [Link])

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. (URL: [Link])

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. (URL: [Link])

-

Synthesis of Boc protected peptide. Scholars Research Library. (URL: [Link])

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. atlantis-press.com [atlantis-press.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to tert-Butyl (2-amino-5-methylphenyl)carbamate: A Cornerstone Building Block in Modern Organic Synthesis

Abstract

In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the strategic use of bifunctional building blocks is paramount. These molecules, possessing two reactive sites with differentiated reactivity, allow for the sequential and controlled construction of complex molecular architectures. Among these, tert-Butyl (2-amino-5-methylphenyl)carbamate has emerged as a highly valuable and versatile intermediate. Its structure, featuring a nucleophilic primary amine ortho to a sterically hindered and electronically deactivated carbamate-protected amine on a toluene backbone, offers a unique platform for selective chemical transformations. This guide provides an in-depth exploration of this building block, from its synthesis and fundamental properties to its strategic applications, underpinned by mechanistic insights and field-proven protocols.

Core Concepts: Understanding the Building Block's Strategic Value

At its core, this compound is a derivative of 4-methyl-1,2-phenylenediamine where one of the two amino groups has been "protected" by a tert-butoxycarbonyl (Boc) group. This seemingly simple modification is the key to its utility. The Boc group is a cornerstone of modern organic chemistry for amine protection due to its robustness under a wide range of reaction conditions (e.g., basic, nucleophilic, and reductive conditions) and its facile removal under mild acidic conditions.[1][2][3][4]

The strategic value arises from the orthogonality it imparts. The free primary amine (-NH₂) remains a potent nucleophile, ready to participate in a vast array of bond-forming reactions. The Boc-protected amine (-NHBoc), however, is rendered unreactive. This allows chemists to perform selective chemistry at the free amine without affecting the other, and then, at a later stage, remove the Boc group to reveal a new reactive amine for subsequent transformations.

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| Appearance | Typically an off-white to light brown solid |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. |

| CAS Number | 163433-28-1 |

Synthesis: The Challenge of Selective Mono-Boc Protection

The most direct and common synthesis of this compound involves the selective mono-protection of 4-methyl-1,2-phenylenediamine. The primary challenge in this synthesis is preventing the formation of the di-protected byproduct, where both amino groups react with the Boc-anhydride.[1][5] Several strategies have been developed to achieve high selectivity for the mono-protected product.

Causality Behind Experimental Choices

The two amino groups in 4-methyl-1,2-phenylenediamine have slightly different electronic environments, but this difference is often insufficient to achieve perfect selectivity. Therefore, the reaction conditions must be carefully controlled. The most effective strategies rely on two principles:

-

Kinetic Control: By adding the protecting agent, di-tert-butyl dicarbonate ((Boc)₂O), slowly and at a controlled temperature, we can minimize its local concentration. This statistically favors the reaction of one molecule of (Boc)₂O with one molecule of the diamine, reducing the likelihood of a second reaction on the same diamine molecule.[1]

-

In-Situ Substrate Modification: A more elegant approach involves the in-situ mono-protonation of the diamine.[6] By adding one equivalent of a mild acid (like HCl or TFA), one of the amino groups is converted to its ammonium salt (-NH₃⁺).[5][6] This protonated amine is no longer nucleophilic and will not react with (Boc)₂O, leaving the other amine free to be selectively protected.[6][7]

The following diagram illustrates the general workflow for synthesizing the title compound.

Caption: General workflow for the synthesis of the title compound.

Field-Proven Experimental Protocol: Synthesis

This protocol is a robust method relying on kinetic control for selectivity.

Materials:

-

4-Methyl-1,2-phenylenediamine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Dissolve (Boc)₂O (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the stirred diamine solution over a period of 1-2 hours. Causality Note: Slow addition is critical to prevent localized high concentrations of (Boc)₂O, which would favor di-protection.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.

-

Washing: Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality Note: The bicarbonate wash removes any unreacted (Boc)₂O and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure this compound.

Synthetic Applications: A Tool for Directed Synthesis

The differential reactivity of the two amino groups is the cornerstone of the building block's utility. The free amine acts as the primary site for synthetic elaboration.

Caption: Key transformations of the building block's free amine group.

Amide Bond Formation: A Gateway to Bioactive Molecules

One of the most frequent applications is in the synthesis of amide derivatives, a common structural motif in pharmaceuticals. The free amine can be readily coupled with carboxylic acids using standard peptide coupling reagents or converted to an amide via reaction with an acyl chloride.[8]

Field-Proven Experimental Protocol: Amide Coupling

This protocol details a standard amide coupling using EDCI/HOBt, which are common reagents for forming amide bonds with minimal side reactions.

Materials:

-

This compound (1.0 eq)

-

A desired carboxylic acid (1.1 eq)

-

EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)[8]

-

HOBt (Hydroxybenzotriazole) (1.5 eq)[8]

-

A tertiary amine base, such as Diisopropylethylamine (DIPEA) (1.5 eq)[8]

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes. Causality Note: This pre-activation step forms a highly reactive HOBt-ester, which is more efficient at acylating the amine than the carboxylic acid itself, minimizing side reactions.

-

Coupling: Add this compound (1.0 eq) to the flask, followed by the dropwise addition of DIPEA (1.5 eq).

-

Reaction: Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography to yield the desired amide product.

The End Game: Boc Deprotection

After the desired modifications have been made at the free amine position, the Boc group can be cleanly removed to unveil the second primary amine, enabling further synthetic steps.

Mechanism of Deprotection

The Boc group is cleaved under acidic conditions. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which is then quenched to form isobutylene gas. The resulting unstable carbamic acid rapidly decarboxylates (loses CO₂) to liberate the free amine.[3][4]

Caption: The acid-catalyzed mechanism for Boc group removal.

Field-Proven Experimental Protocol: Deprotection

Materials:

-

Boc-protected substrate (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Setup: Dissolve the Boc-protected compound in DCM (a typical concentration is ~0.1-0.2 M).

-

Acid Addition: Add an excess of TFA (typically 20-50% v/v) to the solution. Stir at room temperature. Note: The reaction often produces gas (CO₂ and isobutylene), so ensure the vessel is not sealed tightly.[3]

-

Reaction: Stir for 1-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

-

Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Neutralization: Redissolve the residue in ethyl acetate or DCM and carefully add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.

-

Extraction: Separate the layers and extract the aqueous layer with the organic solvent (2x).

-

Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine product, which can often be used without further purification.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling this compound and any associated reagents.[9][10]

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[9][11]

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents and acids.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool that embodies the principles of protecting group chemistry and selective functionalization. Its well-defined and differentiated reactivity allows for the clean and predictable synthesis of complex substituted anilines, which are key components in a multitude of high-value molecules, particularly in the field of drug discovery.[12][13] The robust protocols for its synthesis, application, and deprotection make it an indispensable building block in the modern synthetic chemist's arsenal.

References

- Benchchem. (n.d.). Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide.

- Vallejo, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).

- Wille, U., & Kaiser, A. (n.d.). Selective Mono-Boc-Protection of Bispidine. Sciforum.

- Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5).

- Shaikh, A. A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26.

- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press.

- Capot Chemical. (n.d.). MSDS of tert-Butyl (2-aminoethyl)(benzyl)carbamate.

- ChemicalBook. (2025). tert-Butyl 2-(aminomethyl)phenylcarbamate - Safety Data Sheet.

- Fisher Scientific. (2025). SAFETY DATA SHEET - N-BOC-1,2-diaminoethane.

- T. S. Mansour, et al. (2020). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.

- ResearchGate. (2025). Selective Mono‐BOC Protection of Diamines.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. sciforum.net [sciforum.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

- 11. tert-Butyl 2-(aminomethyl)phenylcarbamate - Safety Data Sheet [chemicalbook.com]

- 12. atlantis-press.com [atlantis-press.com]

- 13. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Reactivity of the C2-Amino Group in tert-Butyl (2-amino-5-methylphenyl)carbamate: A Guide for Synthetic Strategy

An In-depth Technical Guide

Abstract